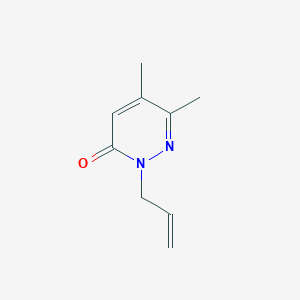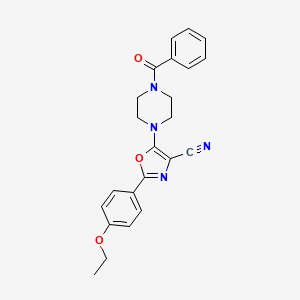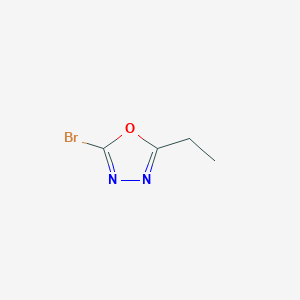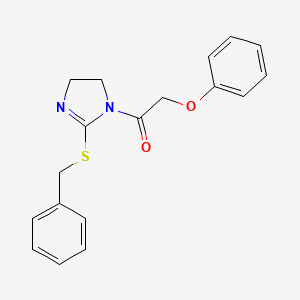
1,1,1,2,2,3,3,4-Octafluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3,4-Octafluorobutane is an organic compound with the formula C4H2F8 . It is a colorless and odorless liquid .
Molecular Structure Analysis
The molecular weight of this compound is 202.0459 . The IUPAC Standard InChI is InChI=1S/C4H2F8/c5-1-2(6,7)3(8,9)4(10,11)12/h1H2 .Physical And Chemical Properties Analysis
This compound is a colorless and odorless liquid . It has a molecular weight of 202.0459 . It has a boiling point of 45°C and a melting point of -79°C . It is insoluble in water but soluble in organic solvents such as ether and alcohol .Applications De Recherche Scientifique
Thermodynamic Properties
1,1,1,2,2,3,3,4-Octafluorobutane, known as HFC-338mccq in the refrigeration industry, has significant thermodynamic properties that are critical for thermal machinery. Studies have measured its vapor pressure, density of compressed liquid, refractive index, critical temperature, capillary rise, and speed of sound in the vapor phase. These measurements facilitate the determination of properties like the ideal gas heat capacity, surface tension, and critical pressure and density, which are essential for industrial applications (Defibaugh et al., 1997).
Chemical Reactivity and Synthesis
A high-yielding protocol for preparing 1,4-bis(trimethylsilyl)octafluorobutane reveals its reactivity. Studies indicate that under tested conditions, it tends to form H(CF2)4H upon reaction with fluoride and alkoxide sources. Its interaction with silver fluoride in the presence of certain catalysts leads to the formation of complex compounds, demonstrating its versatility in chemical synthesis (Chen & Vicic, 2014).
Synthesis of N,S-Heterocycles
The reaction of octafluoro-2,3-epoxybutane with 2-aminothiophenol yields novel fluorocontaining N, S-heterocyclic compounds. This study illustrates the compound's utility in creating diverse heterocycles, highlighting its potential in pharmaceutical and organic chemistry (Saloutina et al., 2007).
Polymerization Processes
Octafluorobutane is used in the suspension polymerization process to synthesize ultra-high molecular weight polyolefins with regular structures. This method allows reactions at near-room temperatures and easy isolation of polymer products, demonstrating its application in materials science and engineering (Rasputin et al., 2021).
Transition Metal Coordination Chemistry
The compound's role in coordination chemistry is evident, especially with late, electron-rich metals. Its inertness and electrophilicity make it an ideal candidate for creating value-added derivatives through coordination with transition metals, important in industries like refrigeration and pharmaceuticals (Sicard, 2016).
Density and Viscosity Measurements
Studies have reported the measurements of density and viscosity of compounds like octafluoro-1-pentanol, which are essential for understanding their physical properties and applications in various industrial processes (Zhang et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1,1,1,2,2,3,3,4-octafluorobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F8/c5-1-2(6,7)3(8,9)4(10,11)12/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALFNZSGFNPWSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894957 |
Source


|
| Record name | 1,1,1,2,2,3,3,4-Octafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
662-35-1 |
Source


|
| Record name | 1,1,1,2,2,3,3,4-Octafluorobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000662351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,2,2,3,3,4-Octafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine](/img/structure/B2402831.png)


![N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402834.png)
![N-(tert-butyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2402836.png)



![2-[2-[3-(2-Prop-2-enoyloxyethoxy)-2,2-bis(2-prop-2-enoyloxyethoxymethyl)propoxy]ethoxy]ethyl prop-2-enoate](/img/structure/B2402843.png)


![4-(indolin-1-ylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2402850.png)

![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/no-structure.png)